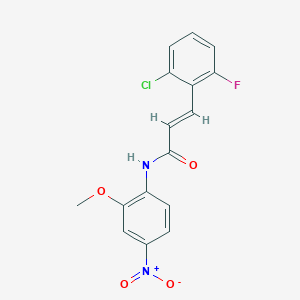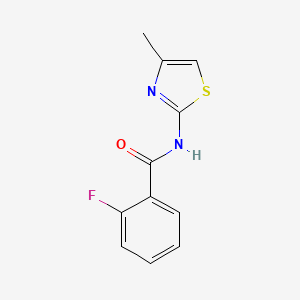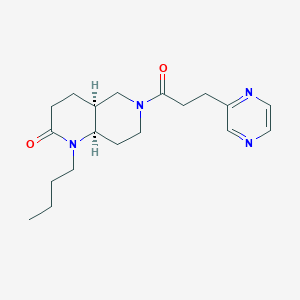
3-(2-chloro-6-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CF3 and has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of CF3 is not fully understood. However, studies have shown that CF3 inhibits the activity of certain enzymes that are involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and the growth of tumor cells.
Biochemical and Physiological Effects:
CF3 has been shown to have various biochemical and physiological effects. In vitro studies have shown that CF3 inhibits the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have shown that CF3 has anti-inflammatory and anti-tumor properties. CF3 has also been shown to have a low toxicity profile.
実験室実験の利点と制限
CF3 has several advantages for lab experiments. It is easy to synthesize, has a low toxicity profile, and has been extensively studied for its potential applications. However, CF3 also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on CF3. One area of interest is the development of new drugs and drug candidates based on CF3. Another area of interest is the development of new fluorescent probes for the detection of metal ions. Additionally, researchers are interested in exploring the potential environmental applications of CF3, such as its use as a marker for the detection of pollutants in water and soil samples.
Conclusion:
In conclusion, CF3 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CF3 has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. CF3 has been shown to have anti-inflammatory and anti-tumor properties and has been used as a building block in the synthesis of various drugs and drug candidates. While CF3 has several advantages for lab experiments, it also has some limitations. There are several future directions for research on CF3, including the development of new drugs and drug candidates, the development of new fluorescent probes, and the exploration of its potential environmental applications.
合成法
CF3 is a chemical compound that has been synthesized using various methods. One of the most common methods of synthesizing CF3 is through the reaction of 2-chloro-6-fluoroaniline with 2-methoxy-4-nitrobenzaldehyde in the presence of acetic acid and ethanol. This reaction leads to the formation of CF3 in good yields.
科学的研究の応用
CF3 has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, CF3 has been shown to have anti-inflammatory and anti-tumor properties. It has also been used as a building block in the synthesis of various drugs and drug candidates. In materials science, CF3 has been used as a fluorescent probe for the detection of metal ions. In environmental science, CF3 has been used as a marker for the detection of pollutants in water and soil samples.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O4/c1-24-15-9-10(20(22)23)5-7-14(15)19-16(21)8-6-11-12(17)3-2-4-13(11)18/h2-9H,1H3,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTHVBXEUYIXCB-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinonitrile](/img/structure/B5324004.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5324012.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5324017.png)
![1-(3,5-dimethylphenyl)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5324024.png)
![N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5324037.png)
![N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)






![N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5324076.png)
![[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)phenyl](4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5324081.png)